molecular formula C22H19FN2O3 B11345442 [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl](5-fluoro-3-methyl-1-benzofuran-2-yl)methanone

[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl](5-fluoro-3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B11345442
M. Wt: 378.4 g/mol
InChI Key: LPCRGUUYBKFPJM-UHFFFAOYSA-N
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Description

2-[1-(5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE is a complex organic compound that features a benzofuran and benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[1-(5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Properties

Molecular Formula

C22H19FN2O3

Molecular Weight

378.4 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C22H19FN2O3/c1-13-16-12-15(23)6-7-18(16)27-20(13)22(26)25-10-8-14(9-11-25)21-24-17-4-2-3-5-19(17)28-21/h2-7,12,14H,8-11H2,1H3

InChI Key

LPCRGUUYBKFPJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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